3-Cyclohexylpropanoic acid basic properties
3-Cyclohexylpropanoic acid basic properties
An In-Depth Technical Guide to 3-Cyclohexylpropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylpropanoic acid (CAS No. 701-97-3), also known as 3-cyclohexanepropionic acid, is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.[1][2] This unique structure, combining a non-polar cycloaliphatic ring with a polar carboxylic acid function, imparts valuable properties that make it a significant intermediate in diverse fields of chemical synthesis.[1] Its applications range from being a critical building block in the pharmaceutical industry to a precursor in the synthesis of high-performance polymers and specialty fragrances.[1][3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, grounded in authoritative technical data to support advanced research and development activities.
Physicochemical and Structural Properties
3-Cyclohexylpropanoic acid is a clear, colorless liquid at room temperature with a melting point just below ambient conditions.[1][2] Its chemical structure enhances both its reactivity as a carboxylic acid and its solubility in organic solvents.[1]
Key Property Data
The essential physicochemical properties of 3-Cyclohexylpropanoic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 701-97-3 | [1][2][5] |
| Molecular Formula | C₉H₁₆O₂ | [1][3] |
| Molecular Weight | 156.22 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [1][2] |
| Melting Point | 14-17 °C | [1][3][5] |
| Boiling Point | ~275.8 °C | [1] |
| Density | ~0.998 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | ~1.464 | [5] |
| Flash Point | >110 °C | [3][7] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [2][3] |
Structural Identifiers
-
IUPAC Name: 3-cyclohexylpropanoic acid[6]
-
SMILES: O=C(O)CCC1CCCCC1[5]
-
InChI Key: HJZLEGIHUQOJBA-UHFFFAOYSA-N[5]
Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing 3-Cyclohexylpropanoic acid is through the catalytic hydrogenation of cinnamic acid or its esters.[8][9] This process involves the saturation of both the aromatic ring and the alkene double bond of the cinnamic acid precursor.
The general transformation follows a two-step reduction. First, the carbon-carbon double bond of the propenoic acid side chain is reduced. Subsequently, the benzene ring is fully hydrogenated to a cyclohexane ring. This requires robust catalytic systems, often employing ruthenium or rhodium on a carbon support (Ru/C), under elevated temperature and hydrogen pressure.[8][9] A key advantage of this pathway is the high yield and purity of the final product, often exceeding 90% without extensive post-reaction purification.[8]
Synthesis Workflow Diagram
Caption: Catalytic hydrogenation of cinnamic acid to 3-Cyclohexylpropanoic acid.
Detailed Experimental Protocol: Synthesis from Cinnamic Acid
This protocol is adapted from methodologies described in the scientific and patent literature.[8]
-
Reactor Charging: In a high-pressure hydrogenation vessel, charge cinnamic acid (1.0 eq). Add a suitable solvent such as methanol or an alkaline aqueous solution.
-
Catalyst Addition: Add a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (e.g., 0.5-2.0 mol%).
-
System Purge: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to 0.5–3.5 MPa.[8] Begin agitation and heat the mixture to 120–140 °C.[8]
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 2–8 hours.[8]
-
Cooldown and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. If the reaction was run in an alkaline solution, the resulting filtrate is acidified with a strong acid (e.g., HCl) to a pH of 2-3.[8]
-
Isolation: The product, 3-Cyclohexylpropanoic acid, will separate as an oil or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed in vacuo to yield the final product. Purity is typically ≥99% by GC.[1]
Key Applications and Research Significance
3-Cyclohexylpropanoic acid's value lies in its role as a versatile chemical intermediate.[1][10]
Pharmaceutical Intermediate
The compound serves as a crucial building block in pharmaceutical development.[1]
-
Anticancer Agents: It is used as an intermediate in the synthesis of farnesyltransferase inhibitors, a class of experimental anticancer drugs.[3]
-
Enzyme Modulators: It is a starting material for synthesizing 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which are studied for their effects on paraoxonase-1 (PON1), an enzyme linked to organophosphate metabolism and cardiovascular health.[11]
-
Drug Delivery: Research has shown that 3-Cyclohexylpropanoic acid can facilitate the oral delivery of certain drugs, such as cromolyn, by enhancing permeation across biological membranes in rat models.
Polymer and Materials Science
In polymer chemistry, 3-Cyclohexylpropanoic acid is incorporated into specialty polymers to enhance their physical properties.[1] The bulky, saturated cyclohexyl group can improve thermal stability and mechanical strength, making it a valuable monomer for high-performance materials used in advanced coatings and adhesives.[1]
Flavor and Fragrance Industry
A primary commercial use of 3-Cyclohexylpropanoic acid is as a precursor to allyl cyclohexylpropionate, also known as pineapple ester.[3][8][9] This ester is a key component in flavor and fragrance formulations, prized for its strong, sweet, pineapple-like aroma and taste.[9]
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 3-Cyclohexylpropanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum is characterized by a complex multiplet for the 11 cyclohexyl protons, two distinct triplets for the two methylene (-CH₂-) groups in the propanoic chain, and a broad singlet for the carboxylic acid proton.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound and its derivatives.
-
Infrared (IR) Spectroscopy: IR analysis will show a characteristic broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch at ~1700 cm⁻¹.
Detailed Experimental Protocol: ¹H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Cyclohexylpropanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[12]
-
Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals.
Expected ¹H NMR Spectrum (in CDCl₃):
-
δ ~11.5-12.0 ppm: (1H, broad singlet) - COOH proton.
-
δ ~2.3 ppm: (2H, triplet) - CH₂ group alpha to the carbonyl.
-
δ ~1.5-1.8 ppm: (7H, multiplet) - CH₂ group beta to the carbonyl and protons on the cyclohexane ring.
-
δ ~0.8-1.3 ppm: (6H, multiplet) - Remaining protons on the cyclohexane ring.
Safety, Handling, and Toxicology
3-Cyclohexylpropanoic acid is classified as an irritant.[3][6]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Some reports also include H302 (Harmful if swallowed).[6][11]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory.[11] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] Recommended storage temperature is 0-8 °C.[1] It is incompatible with strong oxidizing agents.[2]
Conclusion
3-Cyclohexylpropanoic acid is a chemical intermediate of significant utility, bridging basic organic synthesis with high-value applications in pharmaceuticals, materials science, and consumer products. Its straightforward synthesis from readily available precursors and its versatile reactivity make it a compound of continuing interest for both academic research and industrial manufacturing. A thorough understanding of its properties, handling requirements, and analytical profile is essential for its safe and effective use in scientific innovation.
References
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ChemBK. (2024). 3-cyclohexylpropanoic acid. Available at: [Link]
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The Good Scents Company. (n.d.). cyclohexane propionic acid, 701-97-3. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 701-97-3 | Product Name : 3-Cyclohexanepropionic Acid. Available at: [Link]
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Perfumer & Flavorist. (2007). The Synthesis of Allyl-3-Cyclohexylpropionate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69702, Cyclohexanepropanoic acid. Available at: [Link]
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PubChem. (n.d.). 3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid. Available at: [Link]
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Wiley-VCH. (2008). Supporting Information. Available at: [Link]
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Semantic Scholar. (2013). NMR Spectroscopy in Drug and Natural Product Analysis. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
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